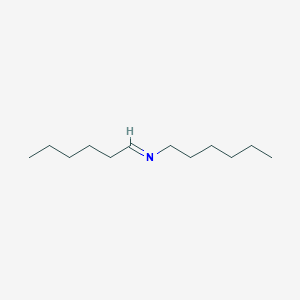![molecular formula C15H16ClN3O3S B14150460 4-[3-(4-Dimethylamino-phenyl)-ureido]-benzenesulfonyl chloride CAS No. 677326-83-9](/img/structure/B14150460.png)
4-[3-(4-Dimethylamino-phenyl)-ureido]-benzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(4-Dimethylamino-phenyl)-ureido]-benzenesulfonyl chloride is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes a dimethylamino group, a ureido group, and a benzenesulfonyl chloride group. These functional groups contribute to its reactivity and versatility in chemical synthesis and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Dimethylamino-phenyl)-ureido]-benzenesulfonyl chloride typically involves multiple steps. One common method includes the reaction of 4-dimethylaminobenzoyl chloride with urea to form the intermediate 4-[3-(4-Dimethylamino-phenyl)-ureido]-benzoic acid. This intermediate is then reacted with chlorosulfonic acid to yield the final product, this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Dimethylamino-phenyl)-ureido]-benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The dimethylamino group can undergo oxidation to form N-oxides or reduction to form primary amines.
Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding sulfonic acid and urea derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and peracids are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Hydrolysis Conditions: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products Formed
Substitution Products: Sulfonamides, sulfonate esters, and sulfonate thiols.
Oxidation Products: N-oxides of the dimethylamino group.
Reduction Products: Primary amines and corresponding alcohols or thiols.
Scientific Research Applications
4-[3-(4-Dimethylamino-phenyl)-ureido]-benzenesulfonyl chloride has diverse applications in scientific research:
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-[3-(4-Dimethylamino-phenyl)-ureido]-benzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles to form sulfonamide or sulfonate derivatives. This reactivity is exploited in various chemical modifications and synthesis processes. The dimethylamino group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s behavior in biological systems .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminobenzoyl chloride: Shares the dimethylamino and benzoyl chloride groups but lacks the ureido and sulfonyl chloride groups.
4-Dimethylaminophenyl isocyanate: Contains the dimethylamino group and isocyanate functionality, used in different synthetic applications.
4-Dimethylaminophenyl sulfonyl chloride: Similar sulfonyl chloride group but lacks the ureido functionality
Uniqueness
4-[3-(4-Dimethylamino-phenyl)-ureido]-benzenesulfonyl chloride is unique due to the presence of both ureido and sulfonyl chloride groups, which provide distinct reactivity patterns and applications. The combination of these functional groups allows for versatile chemical modifications and synthesis routes, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
677326-83-9 |
|---|---|
Molecular Formula |
C15H16ClN3O3S |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)phenyl]carbamoylamino]benzenesulfonyl chloride |
InChI |
InChI=1S/C15H16ClN3O3S/c1-19(2)13-7-3-11(4-8-13)17-15(20)18-12-5-9-14(10-6-12)23(16,21)22/h3-10H,1-2H3,(H2,17,18,20) |
InChI Key |
XUYGUAWOYYFINU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-[2-hydroxy-2-(5-methoxy-1H-indol-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B14150402.png)
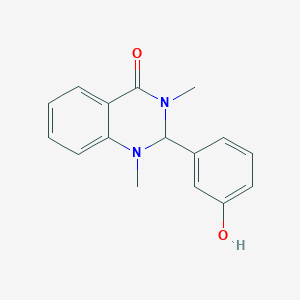
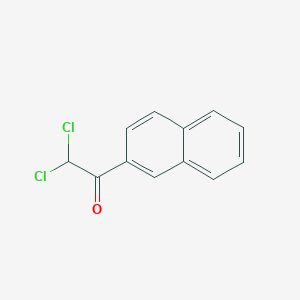
![9,10-Bis[2-(2-iodoethoxy)ethoxy]anthracene](/img/structure/B14150430.png)
![3-(furan-2-ylmethyl)-7-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14150431.png)
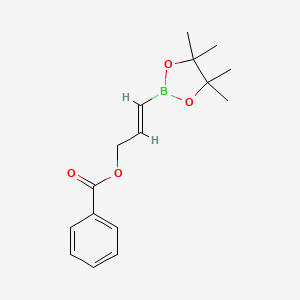
![3-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]-1-methylpyridinium](/img/structure/B14150439.png)

![[2-(2-Methoxyethoxy)ethoxy]ethene](/img/structure/B14150451.png)
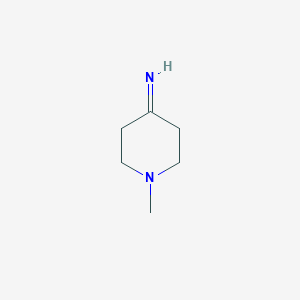
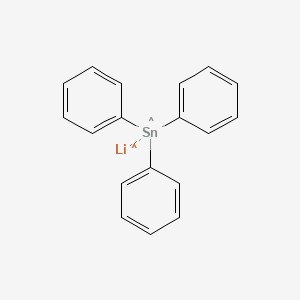
![3-[5-(Methanesulfonyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14150467.png)
